In Vitro Antiplatelet Aggregation IC50 Values: 7-AAMC vs. Aspirin (ASA) and In-Class Acetoxy Derivatives
Among all N-acetylamino/acetoxy coumarins and quinolones screened, 7-N-acetylamino-4-methylcoumarin (7-AAMC, compound 17) was identified as the most effective inhibitor of ADP- and AA-induced platelet aggregation in vitro. The IC50 of 7-AAMC for ADP-induced aggregation was 145 ± 2.4 µM, and for AA-induced aggregation it was 77 ± 3.0 µM. In direct comparison, aspirin (ASA) exhibited no measurable ADP-induced inhibition and showed an AA-induced IC50 of 80 ± 2.5 µM. In vivo administration of 7-AAMC at its ADP IC50 equivalent dose (125.3 µmol/kg) produced 52% inhibition of ADP-induced platelet aggregation, underscoring translatability to an animal model . By contrast, other acetoxy coumarin and quinolone derivatives tested within the same study failed to achieve comparable potency, establishing 7-AAMC as the lead antiplatelet candidate in this chemical series.
| Evidence Dimension | Inhibition of agonist-induced human platelet aggregation |
|---|---|
| Target Compound Data | 7-AAMC: IC50 (ADP) = 145 ± 2.4 µM; IC50 (AA) = 77 ± 3.0 µM; in vivo ADP 52% inhibition at 125.3 µmol/kg |
| Comparator Or Baseline | Aspirin (ASA): IC50 (ADP) = no inhibition; IC50 (AA) = 80 ± 2.5 µM; other N-acetylamino/acetoxy coumarins and quinolones: lower potency |
| Quantified Difference | 7-AAMC uniquely inhibits both ADP and AA pathways; 7-AAMC IC50(AA) marginally more potent than ASA (77 vs 80 µM) |
| Conditions | Human platelet aggregometry; ADP (10 µM) and arachidonic acid (AA, 1 mM) as agonists; in vivo Sprague-Dawley rats, single oral dose, 24 h post-administration |
Why This Matters
Dual-pathway antiplatelet inhibition with pharmacological activity confirmed in vivo distinguishes 7-AAMC from aspirin and from other 4-methylcoumarin derivatives, supporting its selection as a mechanistic probe for CRTAase-mediated platelet regulation.
